Cas no 4798-59-8 (2-Hepten-4-ol)

2-Hepten-4-ol structure
2-Hepten-4-ol structure
商品名:2-Hepten-4-ol
CAS番号:4798-59-8
MF:C7H14O
メガワット:114.18546
MDL:MFCD00021932
CID:85154
PubChem ID:5366235

2-Hepten-4-ol 化学的及び物理的性質

名前と識別子

    • 2-Hepten-4-ol
    • 1-PROPENYL N-PROPYL CARBINOL
    • AS-76310
    • hept-2-en-4-ol
    • 2-Hepten-4-ol, (E)+(Z)
    • (2E)-2-Hepten-4-ol #
    • MFCD00021932
    • 4798-59-8
    • (2E)-2-Hepten-4-ol
    • DODCYMXUZOEOQF-HWKANZROSA-N
    • (E)-hept-2-en-4-ol
    • SCHEMBL3418051
    • AKOS006227992
    • MDL: MFCD00021932
    • インチ: InChI=1S/C7H14O/c1-3-5-7(8)6-4-2/h3,5,7-8H,4,6H2,1-2H3/b5-3+
    • InChIKey: DODCYMXUZOEOQF-HWKANZROSA-N
    • ほほえんだ: C/C=C/C(O)CCC

計算された属性

  • せいみつぶんしりょう: 114.10400
  • どういたいしつりょう: 114.104465
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 8
  • 回転可能化学結合数: 3
  • 複雑さ: 66.8
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

  • 色と性状: えきたい
  • 密度みつど: 0.842
  • ふってん: 153°C at 760 mmHg
  • フラッシュポイント: 52.5°C
  • 屈折率: 1.4362
  • PSA: 20.23000
  • LogP: 1.72350
  • ようかいせい: 自信がない

2-Hepten-4-ol セキュリティ情報

  • 危険物輸送番号:UN 1987
  • 危険カテゴリコード: 10-36/37/38
  • セキュリティの説明: S16; S26; S36/37/39
  • リスク用語:R10; R36/37/38
  • 危険レベル:3
  • 包装等級:III
  • 包装グループ:III
  • 包装カテゴリ:III

2-Hepten-4-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H836540-5g
2-Hepten-4-ol
4798-59-8 (E)+(Z),98%
5g
¥769.50 2022-01-10
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B20057-25g
2-Hepten-4-ol, (E)+(Z), 98%
4798-59-8 98%
25g
¥5776.00 2023-04-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1536290-5g
(E)-hept-2-en-4-ol
4798-59-8 98%
5g
¥999.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1536290-1g
(E)-hept-2-en-4-ol
4798-59-8 98%
1g
¥243.00 2024-05-12
eNovation Chemicals LLC
Y1233816-1g
Hept-2-en-4-ol
4798-59-8 98%
1g
$185 2023-05-17
abcr
AB126037-1 g
2-Hepten-4-ol, (E)+(Z), 98%; .
4798-59-8 98%
1g
€55.70 2023-05-10
abcr
AB126037-25 g
2-Hepten-4-ol, (E)+(Z), 98%; .
4798-59-8 98%
25g
€324.00 2023-05-10
abcr
AB126037-5g
2-Hepten-4-ol, (E)+(Z), 98%; .
4798-59-8 98%
5g
€109.90 2023-09-18
abcr
AB126037-25g
2-Hepten-4-ol, (E)+(Z), 98%; .
4798-59-8 98%
25g
€324.00 2023-09-18
abcr
AB126037-5 g
2-Hepten-4-ol, (E)+(Z), 98%; .
4798-59-8 98%
5g
€109.90 2023-05-10

2-Hepten-4-ol 関連文献

2-Hepten-4-olに関する追加情報

Chemical Profile of 2-Hepten-4-ol (CAS No. 4798-59-8)

2-Hepten-4-ol, with the chemical formula C7H14O, is an organic compound belonging to the alcohol class. Its CAS number, 4798-59-8, uniquely identifies it in the chemical industry and scientific literature. This compound is characterized by a seven-carbon chain with a double bond between the second and third carbon atoms and a hydroxyl group (-OH) attached to the fourth carbon. The structural arrangement of 2-Hepten-4-ol imparts unique chemical properties that make it valuable in various industrial and research applications.

The synthesis of 2-Hepten-4-ol can be achieved through several pathways, including the reduction of hept-4-enal or through the hydration of hept-4-yne. Recent advancements in catalytic processes have improved the efficiency and selectivity of these reactions, making 2-Hepten-4-ol production more sustainable and cost-effective. For instance, transition metal catalysts such as palladium and nickel have been employed to enhance the yield and purity of the product, aligning with global trends toward greener chemistry.

2-Hepten-4-ol is widely recognized for its role as an intermediate in organic synthesis. Its unsaturated structure allows for further functionalization, making it a versatile building block in the production of more complex molecules. In pharmaceutical research, derivatives of 2-Hepten-4-ol have been explored for their potential bioactivity. For example, modifications to its hydroxyl group or double bond can yield compounds with antimicrobial or anti-inflammatory properties. These studies leverage cutting-edge techniques such as high-throughput screening and computational modeling to identify promising candidates for further development.

The industrial applications of 2-Hepten-4-ol extend beyond pharmaceuticals. It serves as a precursor in the synthesis of fragrances and flavorings due to its olfactory characteristics. Additionally, its reactivity with other compounds makes it useful in polymer chemistry, where it can be incorporated into monomers or used as a solvent. The growing demand for bio-based chemicals has spurred interest in developing biocatalytic routes to produce 2-Hepten-4-ol, reducing reliance on fossil fuel-derived feedstocks.

In recent years, research has focused on understanding the environmental impact of 2-Hepten-4-ol production and application. Studies have investigated its degradation pathways in aquatic systems and its potential effects on non-target organisms. These assessments are crucial for ensuring that its use complies with regulatory standards and minimizes ecological harm. Moreover, efforts are underway to develop biodegradable derivatives of 2-Hepten-4-ol that retain functionality while being more environmentally friendly.

The chemical properties of 2-Hepten-4-Ol (CAS No. 4798_59_8) also make it a valuable tool in analytical chemistry. Its distinct spectral signature allows for easy detection and quantification using techniques such as gas chromatography-mass spectrometry (GC/MS). This precision is particularly important in quality control processes where purity is paramount. Researchers utilize these methods to monitor reaction progress and optimize synthetic routes, ensuring consistent product quality.

As our understanding of molecular interactions advances, so does the potential of 2_Hepten_4-Ol in drug discovery. Computational studies have identified its suitability as a scaffold for designing novel therapeutic agents targeting specific biological pathways. By integrating machine learning algorithms with experimental data, scientists can predict how modifications to 2_Hepten_4-Ol will affect its biological activity. This interdisciplinary approach accelerates the drug development pipeline, bringing new treatments to market more rapidly.

The future prospects for 2_Hepten_4_Ol (CAS No 4798_59_8) are promising, driven by ongoing innovations in synthetic chemistry and green technology. Collaborative efforts between academia and industry are fostering breakthroughs that could redefine how this compound is utilized across multiple sectors. As regulatory frameworks evolve to support sustainable practices, compounds like 2_Hepten_4_Ol will play an increasingly vital role in meeting global challenges related to health care and environmental stewardship.

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